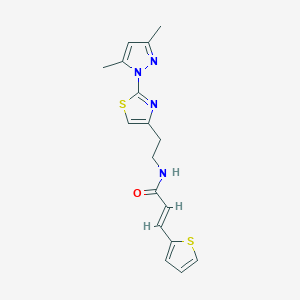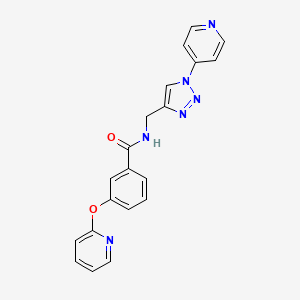
3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a benzamide moiety, a pyridine ring, and a 1,2,3-triazole ring, which are all common motifs in drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of varying electron density due to the different electronegativities of the atoms involved, which would influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the benzamide moiety could undergo hydrolysis, the pyridine ring could participate in electrophilic substitution reactions, and the 1,2,3-triazole ring could act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would be influenced by the electron density around its atoms .Applications De Recherche Scientifique
Synthesis and Derivatives
- A study highlighted the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. Among these, certain compounds showed significant anti-influenza A virus activities, demonstrating the potential utility of benzamide derivatives in antiviral research (Hebishy et al., 2020).
Analytical Applications
- Nonaqueous capillary electrophoresis was developed for separating imatinib mesylate and related substances, including a compound structurally related to 3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. This technique is promising for quality control in pharmaceutical analysis (Ye et al., 2012).
Photophysical Properties
- Research on pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties sheds light on the potential use of such compounds in material science and nanotechnology. These compounds exhibit luminescent properties and form nano-aggregates with enhanced emission in aqueous solutions (Srivastava et al., 2017).
Antineoplastic Applications
- A study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified various metabolites in chronic myelogenous leukemia patients. This research contributes to the understanding of how similar benzamide derivatives are metabolized in the human body, which is crucial for developing effective cancer treatments (Gong et al., 2010).
HDAC Inhibition
- The design and biological evaluation of a compound structurally related to this compound showed selective inhibition of histone deacetylases (HDACs). This type of inhibition is crucial in cancer research, showing the compound's potential as an anticancer drug (Zhou et al., 2008).
VEGFR-2 Inhibition
- Another related study involved the identification of substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings have implications for developing therapies for various cancers (Borzilleri et al., 2006).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential uses. This could include developing more efficient synthetic routes, studying its interactions with various reagents, determining its physical properties, and testing its biological activity .
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-20(15-4-3-5-18(12-15)28-19-6-1-2-9-22-19)23-13-16-14-26(25-24-16)17-7-10-21-11-8-17/h1-12,14H,13H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMMJRAHNFFGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



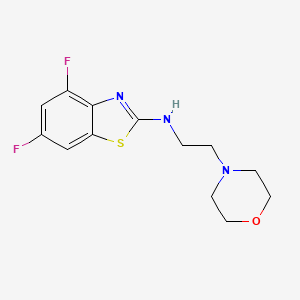
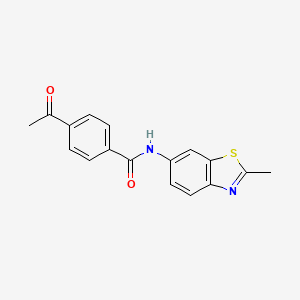
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)
![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)
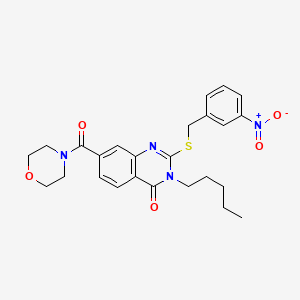
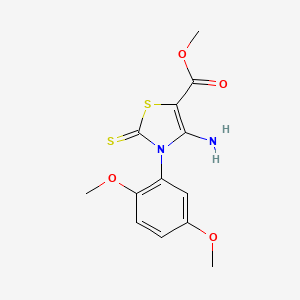
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
